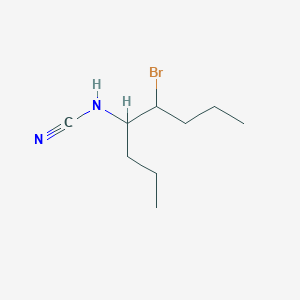
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is a chemical compound with a complex structure that includes amino, hydroxy, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethoxybenzoic acid with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution of methoxy groups may result in the formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,6-dimethylpyrazine
- 2-Hydroxyethyl methacrylate
- 2-Diethylaminoethyl methacrylate
Uniqueness
6-(2-Amino-1-hydroxyethyl)-2,3-dimethoxybenzoic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
93227-74-8 |
|---|---|
Molekularformel |
C11H14NNaO5 |
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
sodium;6-(2-amino-1-hydroxyethyl)-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C11H15NO5.Na/c1-16-8-4-3-6(7(13)5-12)9(11(14)15)10(8)17-2;/h3-4,7,13H,5,12H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI-Schlüssel |
JLYBGSWRDNJSPS-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(CN)O)C(=O)[O-])OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)





mercury](/img/structure/B14349590.png)
acetic acid](/img/structure/B14349602.png)




